Octyl beta-d-glucuronic acid

Descripción general

Descripción

Octyl beta-d-glucuronic acid: is a derivative of octyl beta-d-glucopyranoside, where the primary hydroxyl group is oxidized to a carboxyl group. This compound is an anionic surfactant known for its pH-responsive properties, making it useful in various applications, including cleaning and emulsification .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : Octyl beta-d-glucuronic acid is synthesized through the selective oxidation of octyl beta-d-glucopyranoside. The oxidation process employs the catalyst system Trametes versicolor laccase and 2,2,6,6-tetramethylpiperidinyloxy (TEMPO) with oxygen from the air as the oxidant. The reaction conditions include varying concentrations of laccase, TEMPO, and octyl beta-d-glucopyranoside, as well as controlled reaction temperatures .

Industrial Production Methods: : In industrial settings, the production of this compound involves scaling up the chemoenzymatic synthesis process. The substrate concentration can be increased to 60 mM, achieving an 85% conversion rate within 24 hours .

Análisis De Reacciones Químicas

Types of Reactions: : Octyl beta-d-glucuronic acid primarily undergoes oxidation reactions. The selective oxidation of the primary hydroxyl group to a carboxyl group is a key reaction .

Common Reagents and Conditions: : The oxidation reaction utilizes Trametes versicolor laccase and TEMPO as the catalyst system, with oxygen from the air serving as the oxidant .

Major Products: : The major product of the oxidation reaction is this compound itself, which is formed from the oxidation of octyl beta-d-glucopyranoside .

Aplicaciones Científicas De Investigación

Biochemistry

- Membrane Protein Studies : Octyl beta-D-glucuronic acid serves as a non-denaturing surfactant for solubilizing integral membrane proteins, facilitating their study in biochemical assays. Its ability to maintain protein integrity makes it invaluable for protein purification processes .

- Cell Membrane Interaction Studies : Researchers utilize this compound to investigate interactions between surfactants and biological membranes, providing insights into membrane dynamics and cellular processes .

Pharmacology

- Drug Delivery Systems : The compound's ability to form micelles and vesicles at varying pH levels positions it as a promising candidate for targeted drug delivery systems. This feature is particularly beneficial for delivering hydrophobic drugs in a controlled manner .

- Antiviral Applications : Similar to its parent compound, octyl glucoside, this compound has shown potential in rapidly inactivating infective agents such as HIV at concentrations above its critical micelle concentration .

Industrial Applications

- Cleaning Agents : Due to its low-foaming properties and biodegradability, this compound is increasingly used in formulating environmentally friendly cleaning products. Its effectiveness as a surfactant allows for efficient emulsification and cleaning without excessive foam production .

- Emulsifiers : The compound's pH-responsive nature makes it suitable for use in various emulsification processes, enhancing the stability of emulsions across a wide pH range (1.5–10.0) .

Case Study 1: Membrane Protein Purification

In a study focused on purifying membrane proteins, this compound was employed as a surfactant. The results indicated that the compound successfully solubilized proteins without denaturation, allowing for high-resolution separation in two-dimensional electrophoresis .

Case Study 2: Drug Delivery Research

Research exploring the use of this compound in drug delivery systems demonstrated its capacity to encapsulate hydrophobic drugs effectively. The study highlighted the compound's ability to form stable micelles that enhance drug solubility and bioavailability, making it a valuable tool in pharmaceutical formulations .

Comparative Analysis of Surfactants

| Property | This compound | Octyl Glucoside | Triton X-100 |

|---|---|---|---|

| Type | Anionic | Nonionic | Nonionic |

| Critical Micelle Concentration | ~20 mM | ~0.025 M | ~0.1% |

| Protein Denaturation | Low | Very Low | Moderate |

| Environmental Impact | Biodegradable | Not specified | Not biodegradable |

| pH Responsiveness | Yes | No | No |

Mecanismo De Acción

Mechanism: : Octyl beta-d-glucuronic acid exerts its effects through its surfactant propertiesAt low pH, it forms foam, while at higher pH levels, it remains non-foaming .

Molecular Targets and Pathways: : The primary molecular target of this compound is the lipid bilayer of cell membranes. It interacts with the lipid molecules, altering the membrane’s properties and affecting the permeability and fluidity of the membrane .

Comparación Con Compuestos Similares

Similar Compounds

Octyl beta-d-glucopyranoside: The precursor to octyl beta-d-glucuronic acid, it is a nonionic surfactant used in similar applications.

Decyl glucoside: Another nonionic surfactant with similar properties but different chain length.

Lauryl glucoside: A longer-chain glucoside surfactant used in personal care products.

Uniqueness: : this compound is unique due to its anionic nature and pH-responsive properties. Unlike its nonionic counterparts, it can modulate its surfactant properties based on the pH of the environment, making it versatile for various applications .

Actividad Biológica

Octyl beta-D-glucuronic acid is a derivative of octyl glucoside, a nonionic surfactant widely used in biological research and industrial applications. This compound exhibits unique properties that make it valuable for studying interactions with biological membranes, drug delivery systems, and various biochemical pathways. This article explores the biological activity of this compound, detailing its mechanisms of action, applications in research and medicine, and relevant case studies.

This compound is synthesized through the selective oxidation of octyl beta-D-glucopyranoside using Trametes versicolor laccase and 2,2,6,6-tetramethylpiperidinyloxy (TEMPO) as catalysts. The reaction conditions allow for controlled oxidation, resulting in a compound that retains surfactant properties while introducing carboxylic functionalities that enhance its biological activity.

The biological effects of this compound can be attributed to several mechanisms:

- Surfactant Activity : Similar to its parent compound, octyl glucoside, it reduces the rigidity of lipid bilayers, facilitating membrane fluidity and permeability.

- Cellular Interactions : It influences cell signaling pathways by modulating membrane dynamics, which can affect gene expression and cellular metabolism.

- Biochemical Pathways : The compound participates in glucuronidation reactions, where it conjugates with various substrates, enhancing their solubility and excretion .

Biological Applications

- Drug Delivery Systems : Its ability to form micelles makes this compound an attractive candidate for targeted drug delivery applications. The pH-responsive nature allows for controlled release in specific biological environments.

- Biological Assays : Due to its benign nature, this compound is employed in various biological assays to study surfactant interactions with cells and membranes.

- Environmental Impact : Compared to petroleum-derived surfactants, this compound shows better biodegradability and lower toxicity to microorganisms .

Study 1: Interaction with Biological Membranes

A study investigated the effects of this compound on cell lysis induced by cavitation. Results indicated that at certain concentrations (1 mM), the compound significantly influenced cell lysis rates compared to controls. However, at higher concentrations (5 mM), the protective effect diminished due to increased cell death from cavitation stress .

Study 2: Drug Delivery Efficacy

Research evaluating the efficacy of this compound in drug delivery systems demonstrated its ability to encapsulate hydrophobic drugs effectively. The study reported enhanced bioavailability and targeted delivery capabilities when used in conjunction with other biocompatible materials.

Data Table: Comparison of Biological Activities

| Property/Activity | This compound | Octyl glucoside |

|---|---|---|

| Surfactant Type | Nonionic | Nonionic |

| Critical Micelle Concentration | ~20 mM | ~0.025 M |

| Membrane Interaction | Yes | Yes |

| Drug Delivery Potential | High | Moderate |

| Biodegradability | High | Moderate |

Propiedades

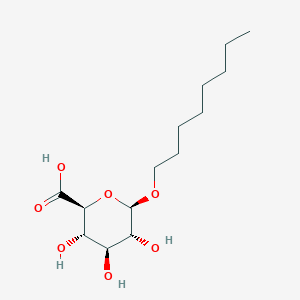

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-octoxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O7/c1-2-3-4-5-6-7-8-20-14-11(17)9(15)10(16)12(21-14)13(18)19/h9-12,14-17H,2-8H2,1H3,(H,18,19)/t9-,10-,11+,12-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYLNWYZPTDDGMH-BYNIDDHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.